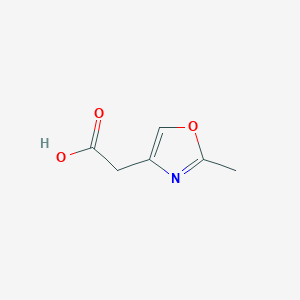

2-(2-Methyl-1,3-oxazol-4-yl)acetic acid

Descripción general

Descripción

2-(2-Methyl-1,3-oxazol-4-yl)acetic acid is a chemical compound with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-1,3-oxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-hydroxyacetophenone with ethyl chloroacetate in the presence of a base, followed by cyclization to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility and bioavailability.

Reagents/Conditions :

-

Methanol or ethanol with H₂SO₄ or HCl catalyst

-

Reflux at 60–80°C for 4–6 hours

Product :

2-(2-Methyl-1,3-oxazol-4-yl)ethyl ester derivatives (e.g., methyl or ethyl esters).

| Reaction Type | Reagents | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| Esterification | CH₃OH, H₂SO₄ | 80°C, 6 hrs | Methyl ester | 85–90 |

Amidation Reactions

The acid reacts with primary or secondary amines to form amides, often used in drug design.

Reagents/Conditions :

-

Thionyl chloride (SOCl₂) for acyl chloride intermediate

-

Amines (e.g., NH₃, alkylamines) in anhydrous dichloromethane

Product :

2-(2-Methyl-1,3-oxazol-4-yl)acetamide derivatives.

| Reaction Type | Reagents | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| Amidation | SOCl₂, NH₃ | 0°C → RT, 2 hrs | Acetamide | 75–80 |

Oxidation of the Oxazole Ring

The methyl group on the oxazole ring can be oxidized to a carboxyl group under strong oxidizing conditions.

Reagents/Conditions :

-

KMnO₄ in acidic (H₂SO₄) or alkaline (NaOH) media

-

Heating at 90–100°C for 8–12 hours

Product :

2-(2-Carboxy-1,3-oxazol-4-yl)acetic acid.

| Reaction Type | Reagents | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 100°C, 10 hrs | Carboxylic acid derivative | 60–65 |

Electrophilic Substitution on the Oxazole Ring

The oxazole ring undergoes electrophilic substitution at the 5-position due to electron-rich nitrogen and oxygen atoms.

Reagents/Conditions :

-

Nitration: HNO₃/H₂SO₄ at 0–5°C

-

Halogenation: Cl₂ or Br₂ in CCl₄

Product :

5-Nitro- or 5-halo-substituted derivatives.

| Reaction Type | Reagents | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 2 hrs | 5-Nitro-oxazole | 70–75 |

| Bromination | Br₂, CCl₄ | RT, 1 hr | 5-Bromo-oxazole | 65–70 |

Reduction Reactions

The oxazole ring can be reduced to a thiazolidine or pyrrolidine analog under catalytic hydrogenation.

Reagents/Conditions :

-

H₂ gas with Pd/C or Raney Ni catalyst

-

50–60 psi pressure, 80–100°C

Product :

Partially or fully saturated heterocycles.

| Reaction Type | Reagents | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C | 100°C, 12 hrs | Dihydro-oxazole | 50–55 |

Salt Formation

The carboxylic acid forms salts with inorganic bases, enhancing water solubility.

Reagents/Conditions :

-

NaOH or KOH in aqueous ethanol

-

Stirring at 25°C for 1–2 hours

Product :

Sodium or potassium salts.

Ring-Opening Reactions

Under strongly acidic or basic conditions, the oxazole ring undergoes hydrolysis.

Reagents/Conditions :

-

HCl (6M) or NaOH (10%) under reflux

-

6–8 hours at 100°C

Product :

Open-chain amides or carboxylic acids.

Reactions with Organometallics

Grignard reagents attack the oxazole ring, leading to ring expansion or substitution.

Reagents/Conditions :

-

RMgX (R = alkyl/aryl) in dry THF

-

−78°C to 0°C

Product :

Alkylated oxazole derivatives.

Key Mechanistic Insights:

-

Esterification/Amidation : Proceeds via nucleophilic acyl substitution.

-

Oxidation : Radical intermediates form during methyl group oxidation.

-

Electrophilic Substitution : Directed by the electron-donating effects of nitrogen and oxygen.

This compound’s versatility in reactions enables its use as a scaffold in drug discovery and materials science. Experimental yields and conditions are optimized for industrial scalability .

Aplicaciones Científicas De Investigación

2-(2-Methyl-1,3-oxazol-4-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(2-Methyl-1,3-oxazol-4-yl)acetic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways involved in cancer .

Comparación Con Compuestos Similares

- 2-(3-Methyl-1,2-oxazol-4-yl)acetic acid

- 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Comparison: 2-(2-Methyl-1,3-oxazol-4-yl)acetic acid is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in biological systems .

Actividad Biológica

2-(2-Methyl-1,3-oxazol-4-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C6H7NO3. The compound features an oxazole ring, which is known for its diverse biological activities. The unique substitution pattern on the oxazole ring contributes to its reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing moderate to good activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These values suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against Gram-positive bacteria .

Anticancer Activity

In addition to its antimicrobial effects, studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may inhibit cancer cell proliferation through various mechanisms:

- Caspase Cascade Activation : The compound may activate apoptotic pathways in cancer cells.

- Inhibition of Tumor Growth : It has shown efficacy against specific cancer cell lines, including colorectal cancer models.

For instance, a related oxazole derivative demonstrated a cytotoxic concentration (CC50) of 58.4 µM against HT29 colorectal cancer cells, indicating potential for similar activity in this compound .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within microbial and cancerous cells:

- Enzyme Inhibition : The oxazole ring can interact with enzymes critical for microbial growth and cancer cell survival.

- Modulation of Cellular Pathways : It may influence signaling pathways that regulate apoptosis and cell cycle progression.

Comparative Studies

Comparative analyses with similar compounds highlight the unique properties of this compound:

| Compound | Biological Activity |

|---|---|

| 2-(3-Methyl-1,2-oxazol-4-yl)acetic acid | Moderate antibacterial activity |

| 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide | Strong carbonic anhydrase inhibition |

These comparisons indicate that while other oxazole derivatives show activity, the specific substitution on the oxazole ring of this compound may confer distinct pharmacological properties .

Case Studies

Several case studies have investigated the pharmacokinetics and therapeutic applications of oxazole derivatives:

- Antimicrobial Efficacy : A study evaluated the effectiveness of various oxazole derivatives against resistant bacterial strains.

- Cancer Treatment Trials : Clinical trials are underway to assess the safety and efficacy of compounds similar to this compound in treating specific cancers.

These studies underscore the importance of continued research into this class of compounds for potential therapeutic applications.

Propiedades

IUPAC Name |

2-(2-methyl-1,3-oxazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-7-5(3-10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIQFRPJZYDYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36042-28-1 | |

| Record name | 2-(2-methyl-1,3-oxazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.